N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-oxo-2H-chromene-3-carboxamide
Description
N-[2-(4-Nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-oxo-2H-chromene-3-carboxamide is a heterocyclic hybrid molecule combining a thienopyrazole scaffold fused with a coumarin derivative. The thienopyrazole moiety is substituted with a 4-nitrophenyl group, while the coumarin (2-oxo-2H-chromene) is linked via a carboxamide bridge. The nitro group at the para position of the phenyl ring is a strong electron-withdrawing substituent, likely influencing electronic properties and molecular packing .
Properties
IUPAC Name |
N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N4O5S/c26-20(15-9-12-3-1-2-4-18(12)30-21(15)27)22-19-16-10-31-11-17(16)23-24(19)13-5-7-14(8-6-13)25(28)29/h1-9H,10-11H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEEQJMWGOKKAJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C4=CC5=CC=CC=C5OC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-oxo-2H-chromene-3-carboxamide typically involves multi-step reactions starting from readily available precursors. The synthetic route generally includes the formation of the thieno[3,4-c]pyrazole core followed by the introduction of the chromene moiety. Common reagents used in these reactions include hydrazine derivatives, nitrobenzene, and various coupling agents. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or dimethylformamide (DMF). Industrial production methods may involve optimization of these steps to enhance yield and purity.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chromene moiety can participate in nucleophilic substitution reactions, where the oxo group can be replaced by other nucleophiles.
Cyclization: The thieno[3,4-c]pyrazole ring system can undergo cyclization reactions to form various derivatives. Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines. Major products formed from these reactions include amino derivatives, substituted chromenes, and various cyclized products.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits significant antimicrobial and antifungal activities, making it a candidate for developing new antibiotics.
Medicine: It has shown potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Industry: The compound can be used in the development of new materials with specific electronic properties.
Mechanism of Action
The biological activity of N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-oxo-2H-chromene-3-carboxamide is primarily attributed to its ability to interact with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with DNA replication in cancer cells, leading to cell death. The exact molecular pathways involved are still under investigation, but it is believed that the compound’s unique structure allows it to interact with multiple targets simultaneously.
Comparison with Similar Compounds
Table 1: Structural and Inferred Property Comparison
| Feature | Target Compound (Nitro Derivative) | Fluorinated Analog |
|---|---|---|
| Substituent | 4-Nitrophenyl | 4-Fluorophenyl |
| Thienopyrazole Saturation | 2H,4H,6H (fully saturated) | 4,6-dihydro (partially unsaturated) |
| Molecular Weight | ~439.42 g/mol (calculated) | ~407.40 g/mol (calculated) |
| Hydrogen Bond Acceptors | 6 (nitro O, coumarin O, amide O) | 4 (fluorine, coumarin O, amide O) |
| Inferred Melting Point | Higher (due to stronger dipole interactions) | Moderate (weaker dipolar effects) |
Crystallographic Analysis and Software Utilization
The structural determination of such compounds relies on crystallographic tools like SHELX and WinGX. SHELX programs (e.g., SHELXL for refinement) enable precise modeling of hydrogen bonding and ring saturation effects , while WinGX provides an integrated suite for data analysis and visualization . For instance, the nitro derivative’s crystal structure would likely exhibit shorter intermolecular distances due to stronger dipole interactions compared to the fluorinated analog.
Hydrogen Bonding and Crystal Packing
Graph set analysis (as per Etter’s formalism) reveals that nitro-substituted compounds often form robust R₂²(8) hydrogen-bonding motifs between amide groups and nitro oxygens, stabilizing layered structures. In contrast, fluorine’s weaker acceptor capacity may result in less-defined packing, favoring van der Waals interactions .
Biological Activity
N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound features a thieno[3,4-c]pyrazole core fused with a chromene structure. Its molecular formula is with a molecular weight of approximately 394.46 g/mol. The presence of the nitrophenyl group and the chromene moiety contributes to its diverse biological activities.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, including:
- Anticancer Properties : Several studies have reported that compounds with similar structural motifs possess anticancer activity by inhibiting specific enzymes involved in cancer progression.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially serving as an anti-inflammatory agent.
- Enzyme Inhibition : It has been suggested that this compound can act as an enzyme inhibitor, affecting various biochemical pathways.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Interaction : The compound binds to specific enzymes or receptors, inhibiting their activity. For instance, it may interact with cyclooxygenase (COX) enzymes involved in inflammation.
- Cellular Pathway Modulation : It may influence signaling pathways related to cell proliferation and apoptosis.
- Reactive Oxygen Species (ROS) Scavenging : Some studies suggest that similar compounds exhibit antioxidant properties by scavenging ROS.
Case Studies and Research Findings
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Anticancer Activity :
- A study demonstrated that derivatives of thieno[3,4-c]pyrazole exhibited cytotoxic effects against various cancer cell lines. The mechanism involved the induction of apoptosis through caspase activation and modulation of cell cycle progression.
- In vitro assays showed that compounds similar to this compound inhibited tumor growth in breast cancer models by targeting specific oncogenic pathways.
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Anti-inflammatory Effects :
- Research indicated that the compound could downregulate pro-inflammatory cytokines in macrophage cultures. This suggests potential therapeutic applications in treating inflammatory diseases such as arthritis.
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Enzyme Inhibition Studies :
- In vitro studies revealed that the compound exhibited inhibitory effects on several enzymes including COX and lipoxygenase (LOX), which are critical in inflammatory responses. The IC50 values for these interactions were found to be within a promising range for therapeutic use.
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
